molecular formula C22H20BrCl2P B3043029 [(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide CAS No. 71161-87-0

[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide

Cat. No.: B3043029
CAS No.: 71161-87-0
M. Wt: 466.2 g/mol
InChI Key: MLALIFVFVAZJOL-UHFFFAOYSA-M
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Description

(2,2-Dichlorocyclopropyl)methylphosphonium bromide is a quaternary phosphonium salt characterized by a strained cyclopropane ring substituted with two chlorine atoms and a methyl group bridging the cyclopropyl moiety to the phosphonium center. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and materials science. Its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the ring strain of the cyclopropane, which may enhance its utility in nucleophilic substitutions or as a phase-transfer catalyst .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2P.BrH/c23-22(24)16-18(22)17-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,18H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALIFVFVAZJOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrCl2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,2-Dichlorocyclopropyl)methylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as [(2,2-Dichlorocyclopropyl)methyl] bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(2,2-Dichlorocyclopropyl)methylphosphonium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases like sodium amide and solvents such as benzene . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

  • The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that organophosphorus compounds can influence neurotransmitter systems, making them candidates for further study in neuropharmacology.
  • Studies have shown that similar phosphonium compounds can exhibit antimicrobial properties, suggesting that (2,2-Dichlorocyclopropyl)methylphosphonium bromide may be explored as an antimicrobial agent in clinical settings.

Agricultural Applications

Pesticidal Properties

  • There is ongoing research into the use of this compound as a pesticide. Organophosphorus compounds are known for their effectiveness against a variety of pests, and this specific compound may enhance pest control strategies in agriculture.

Insect Repellents

  • Given its structural similarities to other known insect repellents, it may be utilized in formulations aimed at controlling insect populations, particularly in crop protection.

Environmental Science

Oil Spill Cleanup

  • The compound's unique properties allow it to interact with hydrocarbons, making it a candidate for use in oil spill remediation. Its ability to form stable complexes with oil could facilitate the cleanup process by enhancing the separation of oil from water .

Water Treatment Applications

  • Research suggests that phosphonium compounds can be effective in treating contaminated water sources by breaking down pollutants. This application is particularly relevant for addressing environmental pollution caused by agricultural runoff and industrial waste .

Chemical Synthesis

Reagent in Organic Synthesis

  • (2,2-Dichlorocyclopropyl)methylphosphonium bromide can serve as a reagent in organic synthesis reactions, particularly in the Wittig reaction for olefin formation. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Case Studies and Research Findings

Application AreaDescriptionCase Study Reference
Medicinal ChemistryInvestigated for neuropharmacological effects and antimicrobial properties
Agricultural PracticesExplored as a pesticide and insect repellent
Environmental ScienceUtilized for oil spill cleanup and water treatment
Chemical SynthesisUsed as a reagent in organic synthesis

Mechanism of Action

The mechanism by which (2,2-Dichlorocyclopropyl)methylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, it forms a phosphonium ylide that reacts with carbonyl compounds to form alkenes .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Molecular Comparisons

Phosphonium salts vary widely based on their substituents. Below is a comparative analysis of key structural features:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Dichlorocyclopropylmethyl C₂₃H₂₂BrCl₂P 488.2* Strained cyclopropane, two Cl atoms
(2-Naphthylmethyl)triphenylphosphonium bromide 2-Naphthylmethyl C₂₉H₂₄BrP 483.39 Bulky aromatic substituent
Methyl triphenyl phosphonium bromide Methyl C₁₉H₁₈BrP 357.22 Simple alkyl substituent
(3-Phenylpropyl)triphenylphosphonium bromide 3-Phenylpropyl C₂₈H₂₈BrP 483.39 Aromatic-aliphatic hybrid substituent
(2,4-Dichlorobenzyl)triphenylphosphonium chloride Dichlorobenzyl C₂₅H₂₀Cl₃P 459.73 Aromatic Cl substituents
(2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide Cyclopropylcarbonylmethyl C₂₃H₂₂BrOP 425.3 Cyclopropane with ketone functionality

*Calculated based on constituent atomic masses.

Key Observations :

  • The target compound’s dichlorocyclopropyl group introduces steric hindrance and electron-withdrawing effects absent in simpler alkyl or aryl-substituted salts (e.g., methyl or naphthyl derivatives) .
  • Compared to (2,4-dichlorobenzyl)triphenylphosphonium chloride , the target’s aliphatic Cl substituents may reduce aromatic conjugation, altering solubility and reactivity.

Physicochemical Properties

Solubility and Stability:
  • Methyl triphenyl phosphonium bromide : Highly soluble in water and methanol, attributed to its small methyl group.
  • (2-Naphthylmethyl)triphenylphosphonium bromide : Lower solubility in polar solvents due to bulky naphthyl group; prefers dichloromethane or THF.
Thermal Stability:
  • Methyl triphenyl phosphonium bromide decomposes to form ylides under heat, a property exploited in Wittig reactions .
  • The target compound’s dichlorocyclopropyl group may decompose at lower temperatures due to Cl-induced instability, releasing HCl gas .
Green Chemistry:
  • Methyl triphenyl phosphonium bromide is a component of deep eutectic solvents (DESs) with glycerol, enhancing reaction efficiency in green syntheses . The target compound’s hydrophobic substituents may limit its utility in DESs but could improve compatibility in non-aqueous systems.
Toxicity:
  • Butyl and hexyl triphenyl phosphonium salts exhibit aquatic toxicity (LC₅₀ values for guppy fish: 9.95 mg/L and 3.63 mg/L, respectively) . The target compound’s Cl substituents may increase toxicity, though specific data are unavailable.

Biological Activity

(2,2-Dichlorocyclopropyl)methylphosphonium bromide is a compound that belongs to the class of triphenylphosphonium (TPP) derivatives. These compounds are notable for their ability to target mitochondria, making them potential candidates for therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.

The biological activity of TPP derivatives, including (2,2-Dichlorocyclopropyl)methylphosphonium bromide, primarily revolves around their accumulation in mitochondria due to the negative membrane potential. This accumulation leads to several biochemical effects:

  • Mitochondrial Dysfunction : TPP compounds can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
  • Selective Targeting : The lipophilic nature of TPP cations allows them to preferentially accumulate in cancer cells over normal cells, enhancing selectivity while minimizing toxicity .

Cytotoxicity Studies

Cytotoxicity assessments have shown that TPP derivatives exhibit varying degrees of effectiveness against different cancer cell lines. For instance:

  • In vitro studies demonstrated that TPP-conjugated compounds can induce apoptosis in melanoma and breast cancer cell lines with IC50 values ranging from 25 μM to 250 nM .
  • A comparative analysis of various TPP compounds indicated that those with longer alkyl chains generally exhibited enhanced cytotoxicity due to improved mitochondrial accumulation and disruption of respiratory chain complexes .

Table 1: Cytotoxicity of TPP Compounds

CompoundCell LineIC50 (μM)
(2,2-Dichlorocyclopropyl)methylMDA-MB-231 (Breast)22
Dodecyl-TPPMCF-7 (Breast)250 nM
Mito-MetforminKPC1242 (Pancreas)Varies

Case Studies

Several studies have explored the biological activity of TPP compounds in various contexts:

  • Anticancer Activity : A study highlighted the use of TPP-conjugated metformin analogs that demonstrated selective cytotoxic effects on pancreatic cancer cells while sparing normal cells. The mechanism involved mitochondrial targeting leading to metabolic disruption .
  • Neuroprotection : Research has also indicated that TPP derivatives may protect neuronal cells from oxidative stress by enhancing mitochondrial function and reducing ROS levels. This suggests a dual role where these compounds can be both therapeutic agents against cancer and neuroprotective agents .
  • Mitochondrial Imaging : TPP compounds have been utilized as probes for mitochondrial imaging, allowing researchers to visualize mitochondrial dynamics in live cells. This application underscores the versatility of TPP derivatives beyond just therapeutic uses .

Q & A

Q. Q: What are the key synthetic routes for (2,2-Dichlorocyclopropyl)methylphosphonium bromide, and how can purity be optimized?

A:

  • Synthesis via Nucleophilic Substitution: React triphenylphosphine with (2,2-dichlorocyclopropyl)methyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours. Monitor reaction completion via TLC or 31P^{31}\text{P} NMR for phosphonium salt formation .
  • Purification: Recrystallize from ethanol or dichloromethane/hexane mixtures to remove unreacted triphenylphosphine. Purity (>98%) is confirmed by elemental analysis and HPLC with UV detection at 254 nm .
  • Critical Parameters: Moisture-sensitive intermediates require inert atmospheres (N2_2/Ar). Excess alkylating agent improves yield but may introduce side products like dialkylated phosphonium salts .

Reaction Mechanism in Wittig Chemistry

Q. Q: How does this phosphonium salt participate in Wittig reactions, and what structural features influence ylide reactivity?

A:

  • Ylide Formation: Deprotonation with strong bases (e.g., KOt^\text{t}Bu) generates a stabilized ylide. The electron-withdrawing dichlorocyclopropyl group enhances ylide stability, favoring reactions with aldehydes over ketones .
  • Steric Effects: The bulky cyclopropyl group may hinder sterically congested substrates, requiring elevated temperatures (60–80°C) for efficient olefination .
  • Methodological Tip: Use 1H^{1}\text{H} NMR to track ylide formation (characteristic P-CH2_2 splitting) and GC-MS to identify alkene products .

Advanced Applications in Medicinal Chemistry

Q. Q: How is this compound used to synthesize bioactive molecules, and what challenges arise in scaling these reactions?

A:

  • Case Study: It enables synthesis of dichlorocyclopropane-containing analogs for anticancer or antimicrobial screening. For example, coupling with aromatic aldehydes yields strained cyclopropane derivatives that disrupt lipid membranes .
  • Scale-Up Challenges:
    • Side Reactions: Competing elimination pathways under basic conditions require precise stoichiometry (1:1.2 ylide:aldehyde ratio) .
    • Work-Up: Extract phosphine oxide byproducts using aqueous HCl washes. Column chromatography is often necessary for gram-scale purification .

Analytical and Spectroscopic Characterization

Q. Q: What advanced techniques are essential for confirming the structure and stability of this phosphonium salt?

A:

  • 31P^{31}\text{P} NMR: A singlet near δ +25 ppm confirms phosphonium formation, while δ +15–20 ppm indicates residual triphenylphosphine .
  • X-ray Crystallography: Resolves cyclopropane ring geometry and P–C bond lengths (typical range: 1.78–1.82 Å) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products like triphenylphosphine oxide .

Toxicity and Safety in Biological Assays

Q. Q: What methodologies assess the cytotoxicity of this compound in cell-based studies?

A:

  • In Vitro Protocols:
    • MTT Assay: Treat cells (e.g., HeLa or HEK293) with 1–100 μM concentrations for 24–48 hours. IC50_{50} values >50 μM suggest low acute toxicity .
    • Mitochondrial Targeting: Use fluorescent probes (e.g., JC-1) to evaluate disruption of mitochondrial membrane potential, a common mechanism for phosphonium salts .
  • Data Interpretation: Compare toxicity profiles with structurally similar compounds (e.g., (3-aminopropyl)triphenylphosphonium bromide) to establish structure-activity relationships .

Computational Modeling of Reactivity

Q. Q: How can DFT calculations predict the regioselectivity of Wittig reactions involving this compound?

A:

  • Modeling Workflow:
    • Optimize geometries of ylide and aldehyde using B3LYP/6-31G(d).
    • Calculate transition state energies for competing pathways (e.g., syn vs. anti addition).
    • Solvent effects (e.g., THF) are modeled with PCM approximations .
  • Key Findings: The dichlorocyclopropyl group increases electron deficiency at the ylide carbon, favoring electrophilic aldehydes (e.g., nitrobenzaldehyde) over electron-rich substrates .

Conflicting Data in Literature

Q. Q: How to resolve discrepancies in reported melting points and reaction yields?

A:

  • Melting Point Variability: Differences arise from polymorphic forms (e.g., anhydrous vs. hydrate). Dry samples at 60°C under vacuum before measurement .
  • Yield Optimization: Literature yields (60–88%) depend on alkyl bromide purity. Pre-distill (2,2-dichlorocyclopropyl)methyl bromide to >99% purity for reproducible results .

Environmental Impact Assessment

Q. Q: What ecotoxicological studies are relevant for this compound?

A:

  • Aquatic Toxicity Testing: Follow OECD Guideline 203 using Daphnia magna. LC50_{50} values are extrapolated from probit plots (log-concentration vs. mortality) as per Finney’s method .
  • Degradation Pathways: Photolysis under UV light (λ = 254 nm) generates chloride ions and triphenylphosphine oxide, monitored by ion chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
Reactant of Route 2
[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide

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